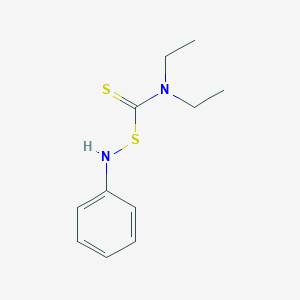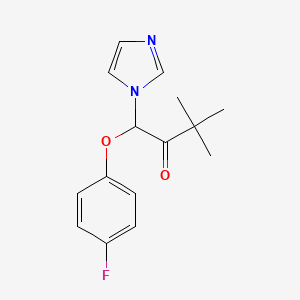
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is a synthetic organic compound that features a fluorophenoxy group, an imidazole ring, and a dimethylbutanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent under basic conditions to form the fluorophenoxy intermediate.
Imidazole Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the fluorophenoxy intermediate reacts with an imidazole derivative.
Final Assembly: The final step involves the coupling of the imidazole-fluorophenoxy intermediate with a dimethylbutanone derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 1-(4-Bromophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
- 1-(4-Methylphenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Uniqueness
1-(4-Fluorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to molecular targets.
Propriétés
Numéro CAS |
54720-22-8 |
|---|---|
Formule moléculaire |
C15H17FN2O2 |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
1-(4-fluorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 |
Clé InChI |
PDQPARMDZSGDCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


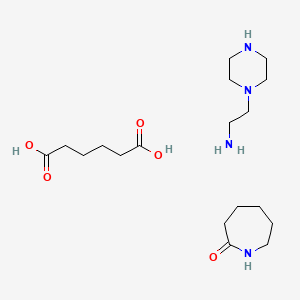
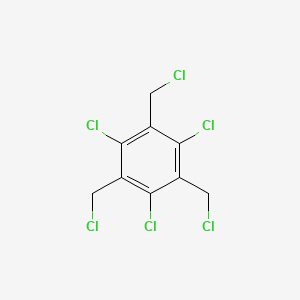


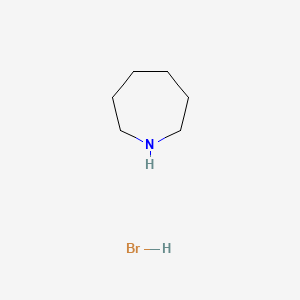
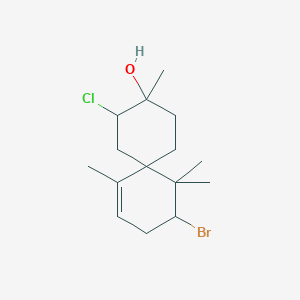
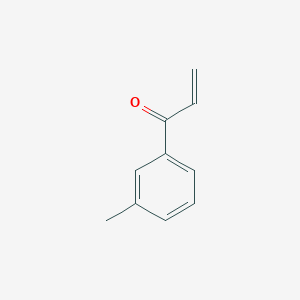
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
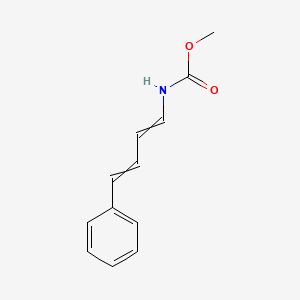
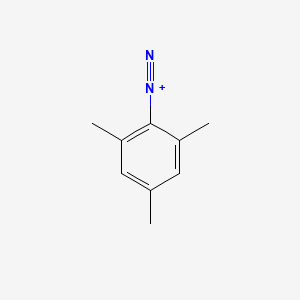
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
